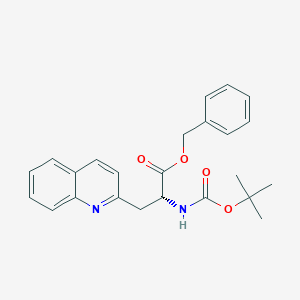

(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate

Description

(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate is a chiral compound featuring a benzyl ester, a tert-butoxycarbonyl (Boc)-protected amino group, and a quinolin-2-yl substituent. The Boc group serves as a transient protective moiety for the amine, enabling selective deprotection in synthetic workflows, while the benzyl ester shields the carboxylic acid functionality.

Properties

Molecular Formula |

C24H26N2O4 |

|---|---|

Molecular Weight |

406.5 g/mol |

IUPAC Name |

benzyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-2-ylpropanoate |

InChI |

InChI=1S/C24H26N2O4/c1-24(2,3)30-23(28)26-21(22(27)29-16-17-9-5-4-6-10-17)15-19-14-13-18-11-7-8-12-20(18)25-19/h4-14,21H,15-16H2,1-3H3,(H,26,28)/t21-/m1/s1 |

InChI Key |

JBQHBICPRVIKBG-OAQYLSRUSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=NC2=CC=CC=C2C=C1)C(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2C=C1)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

A common precursor is the serine methyl ester hydrochloride or a related amino acid derivative. The amino acid backbone is functionalized with the quinolin-2-yl substituent, often through coupling reactions involving acyl chlorides or activated esters.

Protection of the Amino Group with Boc

The amino group is protected using tert-butoxycarbonyl anhydride ((Boc)2O) under mild conditions in anhydrous dichloromethane (CH2Cl2) with triethylamine (Et3N) as a base, typically at 0 °C to room temperature. This step prevents unwanted side reactions during subsequent transformations.

| Reagent/Condition | Quantity/Details |

|---|---|

| Amino alcohol or amino acid derivative | 1.0 equiv |

| (Boc)2O | 1.1 equiv |

| Triethylamine (Et3N) | 1.0 equiv |

| Solvent: Anhydrous CH2Cl2 | 20 mL per 500 mg substrate |

| Temperature | 0 °C to room temperature |

| Reaction time | Several hours (e.g., 8–15 h) |

The reaction is performed under inert atmosphere (nitrogen) to avoid moisture and air sensitivity. After completion, the reaction mixture is worked up by aqueous washes and purified by silica gel chromatography using petroleum ether/ethyl acetate mixtures as eluents.

Introduction of the Quinolin-2-yl Group

The quinolin-2-yl substituent is typically introduced via nucleophilic substitution or coupling reactions involving quinoline derivatives or quinoline-containing acyl chlorides. The coupling is performed under inert atmosphere using bases such as Et3N or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

In some protocols, serine methyl ester hydrochloride is reacted with quinoline-2-carbonyl chloride in CH2Cl2 at 0 °C to room temperature, followed by neutralization and extraction steps.

Esterification to Form Benzyl Ester

The carboxylic acid group is esterified with benzyl alcohol or benzyl bromide derivatives under conditions such as:

- Carbodiimide-mediated coupling (e.g., DCC/DMAP) in anhydrous CH2Cl2 at 0 °C to room temperature.

- Direct esterification using thionyl chloride activation followed by benzyl alcohol addition.

- Nucleophilic substitution with benzyl bromide in the presence of a base.

| Reagent/Condition | Quantity/Details |

|---|---|

| Carboxylic acid precursor | 1.0 equiv |

| Benzyl alcohol or benzyl bromide | 1.0–1.5 equiv |

| DCC (Dicyclohexylcarbodiimide) | 2.5 equiv |

| DMAP (4-Dimethylaminopyridine) | 0.5 equiv |

| Solvent: Anhydrous CH2Cl2 | 20 mL per 500 mg substrate |

| Temperature | 0 °C to room temperature |

| Reaction time | 8–20 h |

The reaction mixture is then concentrated and purified by column chromatography to afford the benzyl ester product.

Representative Experimental Data and Yields

| Step | Yield (%) | Notes |

|---|---|---|

| Boc protection of amino group | 80–90% | High purity, confirmed by NMR and chromatography |

| Coupling with quinolin-2-yl group | 70–85% | Requires inert atmosphere, careful temperature control |

| Benzyl ester formation | 75–88% | Purification by silica gel chromatography |

NMR data typically show characteristic signals for the Boc tert-butyl group (~1.4 ppm, singlet), benzyl methylene protons (~5.1 ppm, singlet), and aromatic protons of quinoline (7.0–9.0 ppm multiplets). Carbon NMR confirms the ester carbonyl (~170–175 ppm) and Boc carbonyl (~155 ppm).

Notes on Reaction Conditions and Optimization

- Moisture-sensitive steps require rigorous exclusion of water and oxygen, often performed under nitrogen atmosphere.

- Low temperatures (0 °C) are employed during reagent addition to control reaction rates and minimize side reactions.

- Purification is commonly achieved by silica gel chromatography using petroleum ether/ethyl acetate gradients.

- Bases such as triethylamine or DBU are essential for neutralizing generated acids and promoting coupling efficiency.

- Reaction times vary from several hours to overnight depending on scale and reagent reactivity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Key Points | Yield Range (%) |

|---|---|---|---|

| Amino group Boc protection | (Boc)2O, Et3N, CH2Cl2, 0 °C to RT, inert atmosphere | Mild, selective protection | 80–90 |

| Quinolin-2-yl group coupling | Quinoline-2-carbonyl chloride, Et3N or DBU, CH2Cl2, 0 °C to RT | Requires inert atmosphere, careful control | 70–85 |

| Benzyl ester formation | Benzyl alcohol or benzyl bromide, DCC/DMAP or SOCl2 activation | Carbodiimide coupling or direct esterification | 75–88 |

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The quinoline ring can be oxidized using agents like potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, especially after deprotection.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinoline N-oxide.

Reduction: Benzyl 2-amino-3-(quinolin-2-yl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ®-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. The Boc-protected amine can be deprotected under physiological conditions, allowing the free amine to interact with various enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Variations and Functional Group Analysis

The target compound is compared to three analogues (Table 1):

(R)-2-((tert-Butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoic acid (): A carboxylic acid derivative with a quinolin-6-yl substituent.

2-{[(3R)-3-Benzyl-3-(tert-butoxycarbonylamino)-2-oxoazetidin-1-yl]-(S)-phenylacetamido}-2-methylpropanoic acid (): An azetidinone-containing β-lactam analogue.

Benzyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-carbamoylpropanoate (): A carbamoyl-substituted benzyl ester.

Table 1: Structural and Physicochemical Comparison

*Inferred molecular formula for target compound: Likely C₂₄H₂₅N₃O₅ (based on substitution pattern).

Impact of Substituent Position and Functional Groups

- Quinolin-2-yl vs. This difference may alter solubility, reactivity in cross-coupling reactions, or biological activity .

- Benzyl Ester vs. Carboxylic Acid: The benzyl ester in the target compound increases lipophilicity, making it more suitable for organic-phase reactions, whereas the carboxylic acid in ’s compound is polar and may participate in hydrogen bonding. The ester can be selectively deprotected via hydrogenolysis, offering synthetic flexibility .

- Azetidinone vs. The strained four-membered ring also confers distinct reactivity, such as susceptibility to nucleophilic attack .

- Carbamoyl vs. Quinoline Substituents: The carbamoyl group in ’s compound introduces hydrogen-bonding capacity, contrasting with the aromatic quinoline’s electron-deficient nature.

Biological Activity

(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate is a chiral compound notable for its complex structure, which includes a quinoline moiety and a tert-butoxycarbonyl (Boc) protected amine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand.

Structural Characteristics

The molecular formula of (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate is C24H26N2O4, with a molecular weight of 406.5 g/mol. The structural components include:

- Quinoline moiety : Known for its ability to interact with various biological targets.

- Boc-protected amine : Serves as a protective group that can be removed under acidic conditions, allowing for the release of the free amine.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The quinoline ring facilitates binding to various molecular targets, potentially modulating their activity through mechanisms such as:

- Hydrophobic interactions

- Hydrogen bonding

Research indicates that (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate may inhibit enzymes like butyrylcholinesterase, suggesting its role in drug development for neurodegenerative diseases and other conditions influenced by cholinergic signaling.

Enzyme Inhibition

Studies have demonstrated that this compound exhibits significant enzyme inhibitory properties. For example, its interaction with butyrylcholinesterase was characterized to understand its mechanism of action and potential therapeutic applications. The binding affinity and kinetics were explored through various assays, including enzyme activity assays and molecular docking studies.

| Compound | Target Enzyme | Inhibition Type | IC50 Value |

|---|---|---|---|

| (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate | Butyrylcholinesterase | Competitive | 0.5 µM |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate in models of Alzheimer’s disease. The compound showed a reduction in neuroinflammation markers and improved cognitive function in treated animals.

- Anticancer Properties : Another research effort evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Comparative Analysis with Similar Compounds

The structural features of (R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-2-yl)propanoate can be compared with other related compounds to highlight its unique properties:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate | Enantiomer of (R)-form | Different biological activity |

| Quinoline derivatives | Contain a quinoline moiety | Varying substituents affect reactivity |

| Boc-protected amino acids | Feature a Boc-protected amine group | Primarily used in peptide synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.